molecular formula C14H14N4O3 B454383 N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide

N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide

Cat. No.: B454383
M. Wt: 286.29g/mol
InChI Key: ORHFBEDALJEIIX-UUASQNMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(Z)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a pyrazole ring and a benzodioxole moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1,3-benzodioxole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of N’-[(Z)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. By binding to the active site of these enzymes, the compound disrupts their activity, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(Z)-(3-methoxyphenyl)methylidene]-1,3-benzodioxole-5-carbohydrazide
  • N’-[(Z)-(4-fluorophenyl)methylidene]-1,3-benzodioxole-5-carbohydrazide
  • N’-[(Z)-(2,5-dimethoxyphenyl)methylidene]-1,3-benzodioxole-5-carbohydrazide

Uniqueness

N’-[(Z)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The pyrazole ring enhances the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development .

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29g/mol

IUPAC Name

N-[(Z)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C14H14N4O3/c1-9-11(7-18(2)17-9)6-15-16-14(19)10-3-4-12-13(5-10)21-8-20-12/h3-7H,8H2,1-2H3,(H,16,19)/b15-6-

InChI Key

ORHFBEDALJEIIX-UUASQNMZSA-N

SMILES

CC1=NN(C=C1C=NNC(=O)C2=CC3=C(C=C2)OCO3)C

Isomeric SMILES

CC1=NN(C=C1/C=N\NC(=O)C2=CC3=C(C=C2)OCO3)C

Canonical SMILES

CC1=NN(C=C1C=NNC(=O)C2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

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